molecular formula C8H11N3O3 B12827320 1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid

1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B12827320
M. Wt: 197.19 g/mol
InChI Key: MNPYANWHSJEFHD-BQBZGAKWSA-N
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Description

1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopentyl ring with a hydroxyl group, a triazole ring, and a carboxylic acid group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems can be employed to facilitate the efficient and scalable synthesis of the compound, minimizing waste and optimizing reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to introduce various functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while reduction of the carboxylic acid group can produce cyclopentanol derivatives.

Scientific Research Applications

1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxamide
  • 1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylate

Uniqueness

1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

1-[(1S,2S)-2-hydroxycyclopentyl]triazole-4-carboxylic acid

InChI

InChI=1S/C8H11N3O3/c12-7-3-1-2-6(7)11-4-5(8(13)14)9-10-11/h4,6-7,12H,1-3H2,(H,13,14)/t6-,7-/m0/s1

InChI Key

MNPYANWHSJEFHD-BQBZGAKWSA-N

Isomeric SMILES

C1C[C@@H]([C@H](C1)O)N2C=C(N=N2)C(=O)O

Canonical SMILES

C1CC(C(C1)O)N2C=C(N=N2)C(=O)O

Origin of Product

United States

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